2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S2/c10-7-3-1-2-6(4-7)9-12-5-8(15-9)16(11,13)14/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBKWQVEHIDAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(S2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Reactions of 2 3 Bromophenyl 1,3 Thiazole 5 Sulfonyl Chloride
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride functional group is a cornerstone of synthetic organic chemistry, primarily serving as a robust electrophile. This reactivity is central to the chemical transformations of 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride, enabling a variety of synthetically valuable reactions.
Nucleophilic Substitution Reactions (Sulfonylation)
The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles. This fundamental reactivity, known as sulfonylation, is a reliable method for forming new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds.
The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding the corresponding sulfonamides. ekb.egcbijournal.com This transformation is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com The resulting sulfonamide linkage is a key structural motif in a multitude of biologically active molecules. nih.govresearchgate.net The versatility of this reaction allows for the introduction of a diverse range of substituents, enabling the synthesis of extensive libraries of thiazole-based sulfonamides for biological screening. acs.org
Table 1: Examples of Sulfonamide Formation
| Amine | Base | Solvent | Product |
|---|---|---|---|
| Primary Alkylamine | Pyridine | Dichloromethane | N-alkyl-2-(3-bromophenyl)-1,3-thiazole-5-sulfonamide |
| Secondary Arylamine | Triethylamine | Tetrahydrofuran | N-aryl-N-alkyl-2-(3-bromophenyl)-1,3-thiazole-5-sulfonamide |
The reaction conditions can be tailored to accommodate a wide variety of amine substrates, including those with sensitive functional groups. The resulting sulfonamide conjugates have been investigated for a range of biological activities. Thiazole-containing sulfonamides are known to exhibit inhibitory activities against several enzymes. researchgate.net
Beyond amine nucleophiles, the sulfonyl chloride group of this compound readily reacts with other nucleophilic species.
Oxygen Nucleophiles: Alcohols and phenols react with the sulfonyl chloride in the presence of a base to form sulfonate esters. msu.edu This reaction is often used to convert alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. libretexts.org The choice of base is crucial and is often a non-nucleophilic amine like pyridine. msu.edu
Nitrogen Nucleophiles: Besides primary and secondary amines, other nitrogen-containing nucleophiles such as hydrazines and hydroxylamines can react to form the corresponding sulfonohydrazides and N-hydroxysulfonamides, respectively. These reactions expand the diversity of accessible sulfonamide-related structures.
Sulfur Nucleophiles: Thiols can react with sulfonyl chlorides to produce thiosulfonates. mdpi.com This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The resulting thiosulfonates are themselves useful synthetic intermediates.
Table 2: Reactions with Various Nucleophiles
| Nucleophile | Product Type |
|---|---|
| Alcohol (R-OH) | Sulfonate Ester |
| Phenol (Ar-OH) | Sulfonate Ester |
| Hydrazine (H₂N-NH₂) | Sulfonohydrazide |
Radical-Mediated Transformations Involving Sulfonyl Chlorides
While less common than nucleophilic substitution, the sulfonyl chloride group can participate in radical-mediated reactions. Under specific conditions, such as the presence of a radical initiator or photolysis, the S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical. magtech.com.cn These highly reactive intermediates can then engage in a variety of transformations, including addition to unsaturated systems like alkenes and alkynes. magtech.com.cn
The generation of an aryl radical from the 3-bromophenyl group via a separate pathway could also lead to intramolecular radical cyclization with the sulfonyl chloride, although this is a more speculative and less documented pathway for this specific substrate. More commonly, sulfonyl chlorides serve as precursors for sulfonyl radicals in intermolecular reactions. magtech.com.cn
Controlled Cleavage and Derivatization of the S-Cl Bond
The S-Cl bond in this compound can be selectively cleaved and derivatized to access other sulfur-containing functional groups.
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfinic acid or thiol. Reductive conditions using reagents like triphenylphosphine (B44618) can lead to the formation of sulfinamides in a one-pot reaction with amines. nih.gov
Halogen Exchange: While the sulfonyl chloride is the most common halide, the corresponding sulfonyl fluoride (B91410) or bromide can be prepared via halogen exchange reactions, although this is less frequently employed than the direct synthesis of these analogues.
Reactivity of the 1,3-Thiazole Heterocycle
The 1,3-thiazole ring in this compound is an electron-deficient aromatic system. The presence of the electron-withdrawing sulfonyl chloride group at the 5-position further deactivates the ring towards electrophilic aromatic substitution. Conversely, this electronic nature makes the thiazole (B1198619) ring susceptible to nucleophilic attack under certain conditions.
The reactivity of the thiazole ring itself can be influenced by the substituents. The 2-(3-bromophenyl) group will have electronic effects on the ring, and the sulfonyl chloride at the 5-position significantly influences the regioselectivity of any potential reactions.
While electrophilic substitution on the thiazole ring is generally difficult due to its electron-deficient character, functionalization can sometimes be achieved under forcing conditions. However, nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is a more plausible pathway, particularly if a suitable leaving group is present at the C2 or C4 positions. In the case of this compound, the primary reactive site on the heterocyclic core for substitution reactions is less likely to be the thiazole ring itself and more likely to be the sulfonyl chloride group.
It is important to note that reactions targeting the thiazole ring must be carefully chosen to avoid undesired reactions with the more reactive sulfonyl chloride group.
Electrophilic Aromatic Substitution Patterns on the Thiazole Ring
In unsubstituted thiazole, electrophilic aromatic substitution preferentially occurs at the C5 position, which is the most electron-rich, followed by the C4 position. fabad.org.trwikipedia.org However, in this compound, the landscape for electrophilic attack is drastically altered.
The C5 position is already occupied by a sulfonyl chloride group. This group is strongly electron-withdrawing, which significantly deactivates the entire thiazole ring towards electrophilic attack. The 2-aryl substituent also influences the ring's electron density. pharmaguideline.com Consequently, any further electrophilic substitution on the thiazole core is highly disfavored. The only available position, C4, is electronically deactivated, making reactions such as nitration, halogenation, or Friedel-Crafts acylation on the thiazole ring itself exceptionally challenging under standard conditions.
Nucleophilic Reactivity at Specific Thiazole Positions
The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack, though this often requires strong nucleophiles or ring activation. pharmaguideline.com For this compound, the most significant site of nucleophilic reactivity is not the ring carbon atoms, but the sulfur atom of the sulfonyl chloride group.
The sulfonyl chloride moiety is a highly reactive electrophile. It readily undergoes nucleophilic substitution with a wide variety of nucleophiles, such as amines, alcohols, and phenols, to yield the corresponding sulfonamides and sulfonate esters. This transformation is one of the most important reactions for this class of compounds, providing a gateway to a large family of derivatives.
| Nucleophile | Product Type | General Reaction |
| Primary/Secondary Amine (R₂NH) | Sulfonamide | 2-(3-bromophenyl)-1,3-thiazole-5-SO₂Cl + R₂NH → 2-(3-bromophenyl)-1,3-thiazole-5-SO₂NR₂ |
| Alcohol (ROH) | Sulfonate Ester | 2-(3-bromophenyl)-1,3-thiazole-5-SO₂Cl + ROH → 2-(3-bromophenyl)-1,3-thiazole-5-SO₂OR |
| Water (H₂O) | Sulfonic Acid | 2-(3-bromophenyl)-1,3-thiazole-5-SO₂Cl + H₂O → 2-(3-bromophenyl)-1,3-thiazole-5-SO₃H |
This table illustrates the expected nucleophilic substitution reactions at the sulfonyl chloride group.
Ring-Opening and Rearrangement Pathways of the Thiazole Core
The thiazole ring is generally stable, but it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. nih.gov Treatment with strong bases can lead to deprotonation, potentially initiating ring cleavage. pharmaguideline.com For instance, some thiazolone derivatives undergo ring-opening upon treatment with a base in an alcohol solvent. nih.gov Similarly, certain fused thiazole systems can be induced to ring-open and rearrange to form new heterocyclic structures. rsc.orgrsc.org While specific pathways for this compound have not been detailed, analogous reactions suggest that potent nucleophiles or reducing agents (e.g., Raney Nickel, which can cause desulfurization) could potentially disrupt the thiazole core. pharmaguideline.com
Reactivity of the Bromine Substituent on the Phenyl Ring
The bromine atom attached to the phenyl ring is a versatile functional handle, primarily exploited in palladium-catalyzed cross-coupling reactions. This allows for the elaboration of the phenyl portion of the molecule, connecting it to a wide array of other molecular fragments.
Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Coupling)
The carbon-bromine bond on the phenyl ring is an ideal site for forming new carbon-carbon and carbon-nitrogen bonds using modern catalysis.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.govnih.govyoutube.com The reaction is typically catalyzed by a palladium(0) complex.
| Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, K₃PO₄ | Biaryl |
| Alkenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Aryl-alkene |
| Alkylboronic Ester | Pd(dppf)Cl₂ | K₂CO₃ | Aryl-alkane |
This table shows typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides. nih.govnih.govhpu2.edu.vn
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This method is highly efficient for the synthesis of aryl-alkynes.
| Coupling Partner | Catalyst System | Base | Product Type |
| Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Aryl-alkyne |
This table presents common conditions for Sonogashira coupling of aryl bromides. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This powerful method is used to form a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a strong base. youtube.comresearchgate.net
| Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Primary Amine (RNH₂) | Pd₂(dba)₃ / XPhos, BINAP | NaOtBu, K₃PO₄ | Secondary Arylamine |
| Secondary Amine (R₂NH) | Pd(OAc)₂ / RuPhos | Cs₂CO₃, NaOtBu | Tertiary Arylamine |
| Ammonia Equivalents | Pd₂(dba)₃ / Josiphos | NaOtBu | Primary Arylamine |
This table outlines representative conditions for Buchwald-Hartwig amination of aryl bromides. wikipedia.orgresearchgate.netresearchgate.net
Other Halogen-Mediated Chemical Transformations
Beyond palladium catalysis, the bromine substituent can participate in other important transformations.
Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can replace the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups. researchgate.net
Grignard Reagent Formation: The aryl bromide can be converted into the corresponding Grignard reagent (ArMgBr) by reacting with magnesium metal. This organometallic reagent is also a strong nucleophile and base, widely used for forming C-C bonds.
Ullmann Coupling: This classic reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. While often requiring harsher conditions than Suzuki coupling, it remains a useful transformation, particularly for synthesizing symmetrical biaryls. researchgate.net
Advanced Derivatization Strategies and Broad Synthetic Applications
Synthesis of Thiazole-Sulfonamide Conjugates and Hybrid Molecules
The sulfonyl chloride moiety of 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride is a powerful electrophile, making it highly susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the cornerstone for the synthesis of a wide array of thiazole-sulfonamide derivatives. The reaction, typically conducted in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, proceeds efficiently under mild conditions to form a stable sulfonamide linkage.
This straightforward conjugation strategy allows for the facile incorporation of the 2-(3-bromophenyl)-1,3-thiazole core into larger molecular frameworks. A diverse library of bioactive molecules, functional probes, and materials can be generated by varying the amine component. For instance, reacting the parent sulfonyl chloride with amines bearing additional pharmacophores or reactive groups leads to the creation of hybrid molecules with potential for synergistic activities or further functionalization. The synthesis of new compounds containing di-, tri-, and tetrathiazole moieties has been achieved through reactions with heterocyclic amines, demonstrating the versatility of this approach. nih.gov
Table 1: Examples of Thiazole-Sulfonamide Conjugates Derived from this compound
| Amine Reactant | Resulting Sulfonamide Product Name | Potential Application Area |
|---|---|---|
| Aniline | N-phenyl-2-(3-bromophenyl)-1,3-thiazole-5-sulfonamide | Medicinal Chemistry Scaffold |
| Piperidine | 5-(piperidin-1-ylsulfonyl)-2-(3-bromophenyl)-1,3-thiazole | Agrochemical Research |
| 4-Aminophenol | N-(4-hydroxyphenyl)-2-(3-bromophenyl)-1,3-thiazole-5-sulfonamide | Precursor for further derivatization |
Design and Construction of Novel Thiazole-Scaffolded Hybrid Systems
The this compound scaffold offers a dual platform for molecular elaboration, enabling the design of complex hybrid systems. researchgate.net While the sulfonyl chloride group provides a site for sulfonamide formation, the bromophenyl moiety serves as a classic handle for transition-metal-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled construction of novel molecular architectures.
Strategies such as Suzuki-Miyaura coupling (using boronic acids), Sonogashira coupling (using terminal alkynes), Buchwald-Hartwig amination (using amines), and Heck coupling (using alkenes) can be employed to functionalize the 3-position of the phenyl ring. This approach facilitates the linkage of the thiazole (B1198619) core to a wide range of other (hetero)aromatic systems, aliphatic chains, or complex molecular fragments. The concept of molecular hybridization, which combines different pharmacologically active moieties, can be effectively applied to create new compounds with potentially enhanced biological profiles. researchgate.net
For example, a synthetic route could first involve the reaction of the sulfonyl chloride with a desired amine to form a stable sulfonamide. Subsequently, the bromo group on this intermediate can be subjected to a palladium-catalyzed cross-coupling reaction to introduce a second, distinct molecular entity. This modular approach is highly valued in drug discovery for generating diverse chemical libraries for screening. nih.gov
Table 2: Illustrative Hybrid Systems from Stepwise Functionalization
| Step 1: Sulfonamide Formation (Amine) | Step 2: Cross-Coupling Partner (Reaction Type) | Resulting Hybrid System |
|---|---|---|
| Morpholine | Phenylboronic acid (Suzuki) | 4-(2-(3-biphenyl)-1,3-thiazol-5-ylsulfonyl)morpholine |
| Methylamine | 4-Ethynylanisole (Sonogashira) | N-methyl-2-(3-((4-methoxyphenyl)ethynyl)phenyl)-1,3-thiazole-5-sulfonamide |
| Pyrrolidine | Aniline (Buchwald-Hartwig) | N-phenyl-3-(5-(pyrrolidin-1-ylsulfonyl)-1,3-thiazol-2-yl)aniline |
Utilization in Cascade and Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. nih.govresearchgate.net The bifunctional nature of this compound makes it a prime candidate for integration into such elegant synthetic sequences.
In a multicomponent approach, the thiazole derivative could be combined with several other reactants that selectively address its different reactive sites. For instance, a one-pot reaction could be envisioned involving an amine (to react with the sulfonyl chloride) and a boronic acid with a palladium catalyst and base (to react with the bromo-aryl group).
More sophisticated cascade reactions can be designed where the initial reaction at one site triggers a subsequent intramolecular cyclization or rearrangement involving the second functional group or its newly installed substituent. nih.gov For example, after forming a sulfonamide with an appropriately functionalized amine, the bromo-aryl group could participate in a palladium-catalyzed intramolecular C-H activation or cyclization, leading to the formation of a novel fused heterocyclic system. The use of MCRs for synthesizing thiazole derivatives is a well-established green methodology that often proceeds with high atom economy. nih.gov
Development of Complex Polycyclic and Fused Heterocyclic Architectures
The this compound scaffold is an excellent starting point for the synthesis of complex polycyclic and fused heterocyclic systems. mdpi.com Such structures are of significant interest in medicinal chemistry and materials science. The synthetic strategies generally involve intramolecular cyclization reactions where both the phenyl and thiazole rings are incorporated into a larger, rigid framework.
One common approach involves the initial conversion of the sulfonyl chloride and bromo groups into new functionalities that are poised for cyclization. For example, the bromo group can be converted to an amino, hydroxyl, or carboxyl group via standard transformations. The sulfonyl chloride can be reacted to introduce a nucleophilic partner. Subsequent acid- or base-catalyzed, or metal-mediated, ring closure can then afford novel fused systems, such as thiazolo[3,2-a]pyrimidines or other benzo-fused thiazole derivatives. iaea.org
An alternative strategy is the use of intramolecular C-H functionalization, where a group installed via the sulfonyl chloride is directed to form a new bond with a C-H position on the bromophenyl ring (or a coupled substituent), leading to polycyclic architectures. mdpi.com The development of new synthetic protocols for creating these tricyclic compounds often focuses on high functional group tolerance and good to excellent yields. mdpi.com These methods provide access to novel chemical space by building upon the inherent structure of the thiazole core. nih.govmdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride, ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the 3-bromophenyl group and the single proton on the thiazole (B1198619) ring. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants revealing their relative positions on the phenyl ring. The thiazole proton at the 4-position would likely appear as a singlet further downfield, its chemical shift influenced by the adjacent electron-withdrawing sulfonyl chloride group.
Interactive Data Table: Predicted NMR Data (Note: As specific experimental data is not publicly available, the following table represents predicted chemical shifts based on the analysis of similar structures. Actual values may vary.)
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Thiazole C4-H) | 8.0 - 8.5 | s |
| ¹H (Aromatic) | 7.2 - 8.2 | m |
| ¹³C (Thiazole C2) | 165 - 175 | - |
| ¹³C (Thiazole C4) | 140 - 150 | - |
| ¹³C (Thiazole C5) | 145 - 155 | - |
| ¹³C (Aromatic) | 120 - 135 | - |
| ¹³C (C-Br) | 120 - 125 | - |
High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental formula of a compound. For this compound (C₉H₄BrClN₂O₂S₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, serving as a clear diagnostic indicator for the presence of these halogens.
Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal the compound's structural components. Cleavage of the sulfonyl chloride group (loss of SO₂Cl) or the bromine atom would likely be observed, providing valuable information that corroborates the structure deduced from NMR data.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated m/z |
| [M]⁺ (for ⁷⁹Br, ³⁵Cl) | 349.8637 |
| [M+2]⁺ (for ⁸¹Br, ³⁵Cl) | 351.8617 |
| [M+2]⁺ (for ⁷⁹Br, ³⁷Cl) | 351.8608 |
| [M+4]⁺ (for ⁸¹Br, ³⁷Cl) | 353.8587 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
Strong, distinct absorption bands for the sulfonyl chloride group would be expected, specifically the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1370-1400 cm⁻¹ and 1180-1200 cm⁻¹, respectively. The C=N stretching of the thiazole ring would likely be observed around 1500-1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the bromophenyl ring would also be present in their characteristic regions.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1400 |
| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1180 - 1200 |
| Thiazole (C=N) | Stretch | 1500 - 1600 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| C-Br | Stretch | 500 - 600 |
| S-Cl | Stretch | 400 - 500 |
X-ray Crystallography for Precise Solid-State Structure Determination
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound. It would also reveal the planarity of the thiazole and phenyl rings and the relative orientation of these two rings with respect to each other. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state architecture. Such detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.
Elemental Analysis for Compositional Verification
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). The experimentally determined percentages are compared with the calculated theoretical values based on the proposed molecular formula (C₉H₄BrClN₂O₂S₂). A close correlation between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 30.74 |
| Hydrogen | H | 1.01 | 1.15 |
| Bromine | Br | 79.90 | 22.72 |
| Chlorine | Cl | 35.45 | 10.08 |
| Nitrogen | N | 14.01 | 7.97 |
| Oxygen | O | 16.00 | 9.10 |
| Sulfur | S | 32.07 | 18.25 |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. researchgate.netresearchgate.net For a molecule such as 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride, these calculations would typically be performed using a basis set like 6-311G(d,p) to ensure accurate results. researchgate.netphyschemres.org The B3LYP functional is a common choice within DFT for its balance of accuracy and computational cost in describing molecular properties. researchgate.netresearchgate.net
The electronic structure of a molecule governs its chemical reactivity. Key insights are derived from analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be distributed across the electron-rich thiazole (B1198619) and bromophenyl rings. A higher HOMO energy indicates a greater propensity for the molecule to act as a nucleophile. researchgate.net
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely localized around the highly electrophilic sulfonyl chloride group and the thiazole ring. A lower LUMO energy suggests the molecule is a better electrophile. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap implies lower kinetic stability and higher chemical reactivity. researchgate.net
Reactivity descriptors derived from these calculations, such as Fukui indices, help pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. physchemres.org For this compound, the sulfur atom of the sulfonyl chloride group would be predicted as a primary site for nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties This table is illustrative, based on general principles of similarly structured molecules, as specific experimental or calculated values for this compound are not available.
| Parameter | Predicted Value/Characteristic | Significance |
| EHOMO | Moderately high (negative value) | Indicates capacity for electron donation, likely from the aromatic rings. |
| ELUMO | Low (negative or small positive value) | Indicates capacity for electron acceptance, centered on the sulfonyl chloride group. |
| Energy Gap (ΔE) | Moderate | Reflects the overall kinetic stability of the molecule. |
Reaction Pathway Modeling and Transition State Analysis
Quantum chemical calculations can model the entire pathway of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. physchemres.org For example, in a reaction with a nucleophile like an amine, computational modeling can map the energy profile of the substitution reaction at the sulfonyl chloride group. By calculating the activation energy (the energy barrier of the transition state), chemists can predict the reaction's feasibility and kinetics. physchemres.org This analysis confirms the most likely mechanism, such as a concerted or stepwise pathway.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would reveal the conformational flexibility of this compound, particularly the rotational freedom around the single bonds connecting the phenyl ring, the thiazole ring, and the sulfonyl chloride group. nih.gov
These simulations also provide a detailed view of intermolecular interactions in condensed phases. nih.gov By simulating a system of multiple molecules, one can observe how they pack in a solid state or interact with solvent molecules. This is crucial for understanding properties like solubility and crystal packing forces, which are governed by weak interactions such as van der Waals forces and potential dipole-dipole interactions involving the polar sulfonyl chloride group and the bromine atom. nih.gov
Computational Structure-Reactivity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies correlate specific structural features of a molecule with its chemical or biological activity. mdpi.commdpi.com For a class of compounds including this compound, computational SAR would involve generating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and building a mathematical model that links them to a measured activity, such as enzyme inhibition. nih.gov
For this specific molecule, a computational SAR study might reveal:
The importance of the bromine atom's position (meta) on the phenyl ring for a particular interaction. mdpi.com
The role of the highly reactive sulfonyl chloride group in covalent modification of biological targets.
How modifications to the thiazole or phenyl rings could enhance or diminish activity, guiding the design of more potent analogues. nih.gov
Prediction of Spectroscopic Parameters for Experimental Correlation
Computational methods can predict various spectroscopic data, which can then be used to validate and interpret experimental results. researchgate.net
Vibrational Spectroscopy (IR/Raman): DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies, when properly scaled, can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups, such as the characteristic S=O stretches of the sulfonyl chloride and the C=N stretch of the thiazole ring.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com Comparing these predicted shifts with experimental data is a powerful method for structure verification and assignment of resonances.
Table 2: Predicted Spectroscopic Data for Correlation This table is illustrative and lists the types of data that would be generated in a computational study for comparison with experimental measurements.
| Spectroscopic Technique | Predicted Parameter | Corresponding Structural Feature |
| Infrared (IR) | Vibrational Frequencies (cm-1) | S=O stretch, C-S stretch, C=N stretch, C-Br stretch, aromatic C-H bends |
| 1H NMR | Chemical Shifts (ppm) | Protons on the thiazole and bromophenyl rings |
| 13C NMR | Chemical Shifts (ppm) | Carbon atoms of the thiazole ring, bromophenyl ring, and sulfonyl group |
Future Research Directions in 2 3 Bromophenyl 1,3 Thiazole 5 Sulfonyl Chloride Chemistry
Development of Innovative and Sustainable Synthetic Routes
The future of synthesizing 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride lies in the development of more efficient, safer, and environmentally benign methods. Current multistep syntheses can be resource-intensive and generate significant waste. Future research should prioritize the development of innovative and sustainable synthetic routes.
The application of novel catalytic systems is another critical area. Research into reusable and highly efficient catalysts, such as NiFe2O4 nanoparticles, can lead to greener and more economical synthetic processes. acs.orgnih.gov Furthermore, exploring photocatalysis , which utilizes visible light to drive chemical reactions, presents a sustainable alternative to traditional heating methods.
Microwave-assisted and ultrasound-assisted synthesis are additional techniques that can significantly reduce reaction times and improve yields, contributing to more sustainable practices. bepls.com The integration of these technologies into the synthesis of thiazole (B1198619) derivatives has already shown promise and warrants further investigation for this specific compound. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Multicomponent Reactions | Reduced steps, waste, and resource consumption. | Design of a convergent synthesis from simple precursors. |
| Novel Catalytic Systems | Increased efficiency, reusability, and reduced environmental impact. | Exploration of nanoparticle and photocatalytic systems. |
| Microwave and Ultrasound Assistance | Accelerated reaction rates and improved yields. | Optimization of energy input for efficient synthesis. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique combination of a thiazole ring, a bromophenyl group, and a sulfonyl chloride moiety in this compound offers a rich landscape for exploring novel reactivity. Future research should aim to uncover and harness unprecedented chemical transformations.
The sulfonyl chloride group is a highly reactive functional group that can serve as a linchpin for a variety of transformations. nih.gov While its reactions with amines and alcohols to form sulfonamides and sulfonates are well-known, future work could explore its use as a leaving group in novel reduction or cross-coupling reactions. researchgate.net The development of methods for the direct conversion of the sulfonyl chloride to other sulfur-containing functional groups would significantly expand its synthetic utility.
The thiazole ring itself can participate in various reactions. Research into selective C-H functionalization of the thiazole ring, without disturbing the other reactive sites, would provide a powerful tool for late-stage modification. Furthermore, investigating cycloaddition reactions involving the thiazole nucleus could lead to the synthesis of novel fused heterocyclic systems with interesting biological properties.
The interplay between the different functional groups could lead to unprecedented intramolecular reactions . For instance, conditions could be sought to promote cyclization reactions involving the bromo-phenyl group and the thiazole ring or its substituents, leading to novel polycyclic aromatic systems.
| Reactive Site | Potential Transformations | Research Goal |
| Sulfonyl Chloride | Novel reductions, cross-coupling reactions, direct conversions. | Expanding the synthetic toolbox beyond traditional sulfonamide formation. |
| Thiazole Ring | Selective C-H functionalization, cycloaddition reactions. | Enabling late-stage diversification and synthesis of novel fused systems. |
| Intramolecular Reactions | Cyclizations involving the bromophenyl and thiazole moieties. | Discovery of new polycyclic heterocyclic scaffolds. |
Advanced Functionalization for Emergent Chemical Applications
The strategic functionalization of this compound can unlock its potential for a wide range of applications, particularly in medicinal chemistry and materials science.
The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions . Future research should focus on employing modern coupling techniques, such as Suzuki, Heck, and Sonogashira reactions, to introduce a diverse array of substituents at this position. researchgate.net This would allow for the systematic exploration of the structure-activity relationships of its derivatives.
The sulfonyl chloride moiety can be reacted with a wide range of nucleophiles to generate extensive libraries of sulfonamides. Given that the sulfonamide group is a key pharmacophore in many drugs, this derivatization holds significant promise for the discovery of new therapeutic agents. iaea.org
Late-stage functionalization is a powerful strategy in drug discovery, and future research should focus on developing methods for the selective modification of different parts of the this compound scaffold in the final steps of a synthetic sequence. This would enable the rapid generation of analogues with diverse properties.
| Functionalization Strategy | Target Moiety | Potential Applications |
| Cross-Coupling Reactions | Bromophenyl group | Medicinal chemistry (structure-activity relationship studies), materials science. |
| Sulfonamide Synthesis | Sulfonyl chloride group | Drug discovery (scaffold for new therapeutic agents). |
| Late-Stage Functionalization | Entire scaffold | Rapid generation of diverse analogues for biological screening. |
Integration with Green Chemistry Principles and Methodologies
A paramount direction for all future research involving this compound is the thorough integration of green chemistry principles. This involves a holistic approach that considers the environmental impact of all stages of the chemical lifecycle, from synthesis to application and disposal.
The use of green solvents , such as water or bio-based solvents, should be prioritized in all synthetic and functionalization steps. Where possible, solvent-free reaction conditions should be explored to minimize waste and environmental pollution. mdpi.com
Atom economy should be a key consideration in the design of new synthetic routes. This principle, which aims to maximize the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. mdpi.com
Furthermore, the development of catalytic processes over stoichiometric ones is crucial. Catalysts, especially those that are recyclable and operate under mild conditions, significantly reduce waste and energy consumption. mdpi.com The principles of green chemistry should not be an afterthought but rather a guiding framework for all future investigations into the chemistry of this compound.
| Green Chemistry Principle | Application in Research | Goal |
| Use of Green Solvents | Employing water, ethanol, or bio-based solvents. | Minimizing the use of hazardous and volatile organic compounds. |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials. | Reducing the generation of byproducts and waste. |
| Catalysis | Developing and utilizing recyclable and efficient catalysts. | Enhancing reaction efficiency while minimizing environmental impact. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-bromophenyl)-1,3-thiazole-5-sulfonyl chloride, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : The synthesis typically involves cyclization of intermediates followed by oxidative chlorination. For example, Lawesson’s reagent can facilitate cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate to form the thiazole core, which is then subjected to oxidative chlorination using Cl₂ or SO₂Cl₂ to introduce the sulfonyl chloride group . Critical conditions include maintaining anhydrous environments during chlorination, controlling reaction temperatures (0–25°C), and using stoichiometric excess of chlorinating agents to maximize yield. Alternative routes may employ phosphorus pentachloride (PCl₅) for ester-to-acid chloride conversions, as seen in analogous sulfonyl chloride syntheses .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra should confirm the presence of the 3-bromophenyl group (aromatic protons at δ 7.2–8.0 ppm) and thiazole protons (e.g., H-4 at δ 8.5–9.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine and chlorine content.
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation, particularly for resolving sulfonyl chloride geometry .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. What strategies are recommended for derivatizing this compound into sulfonamide compounds, and how can their biological activity be evaluated?
- Methodological Answer :
- Derivatization : React the sulfonyl chloride with primary or secondary amines (e.g., aniline derivatives) in dichloromethane or THF at 0–25°C, using a base (e.g., triethylamine) to scavenge HCl. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates sulfonamides .
- Biological Evaluation : Screen derivatives against cancer cell lines (e.g., NCI-60 panel) using MTT assays. IC₅₀ values are determined by dose-response curves (1 nM–100 µM). Structure-activity relationships (SAR) can identify substituents enhancing cytotoxicity, such as electron-withdrawing groups on the aryl ring .
Q. How can computational chemistry methods predict the reactivity and applications of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict reactivity at the sulfonyl chloride group. Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites .
- Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Score binding affinities (ΔG) to prioritize derivatives for synthesis .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, bioavailability) to optimize drug-likeness .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Sulfonyl chlorides are corrosive and can hydrolyze to release HCl gas .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Waste Disposal : Quench excess reagent with ice-cold sodium bicarbonate (NaHCO₃) before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
